molecular formula C20H44Ge B1615269 Tetrapentylgermane CAS No. 3634-47-7

Tetrapentylgermane

Cat. No.: B1615269
CAS No.: 3634-47-7
M. Wt: 357.2 g/mol
InChI Key: PVVOYYQNPQNKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapentylgermane, with the molecular formula $ \text{(C}5\text{H}{11}\text{)}4\text{Ge} $, is an organogermanium compound featuring four pentyl groups bonded to a central germanium atom. These compounds are typically synthesized via alkylation reactions involving germanium halides and Grignard or organolithium reagents . Applications of tetraalkylgermanes include their use as precursors in semiconductor manufacturing, catalysts in organic synthesis, and stabilizers in polymers.

Properties

CAS No.

3634-47-7

Molecular Formula

C20H44Ge

Molecular Weight

357.2 g/mol

IUPAC Name

tetrapentylgermane

InChI

InChI=1S/C20H44Ge/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3

InChI Key

PVVOYYQNPQNKGU-UHFFFAOYSA-N

SMILES

CCCCC[Ge](CCCCC)(CCCCC)CCCCC

Canonical SMILES

CCCCC[Ge](CCCCC)(CCCCC)CCCCC

Other CAS No.

3634-47-7

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Tetrapentylgermane with structurally related organogermanium compounds:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound $ \text{C}{20}\text{H}{44}\text{Ge} $ ~371.3 (estimated) 250–300 (estimated) Low (non-polar solvents) Polymer stabilizers, precursors
Tetrabutylgermane $ \text{C}{16}\text{H}{36}\text{Ge} $ 301.10 215–220 Insoluble in water Catalysis, semiconductor R&D
Chlorotrimethylgermane $ \text{(CH}3\text{)}3\text{GeCl} $ 167.14 118–120 Reacts with water Synthesis of germanium complexes
Aroyltrimethylgermane $ \text{(CH}3\text{)}3\text{GeCOC}6\text{H}5 $ 272.92 180–190 (decomposes) Moderate in organics Pharmaceutical intermediates

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl vs. butyl) increase molecular weight and hydrophobicity, reducing reactivity with polar solvents. Tetrabutylgermane is less thermally stable than this compound due to shorter chain length .
  • Reactivity : Chlorotrimethylgermane’s Ge–Cl bond makes it highly reactive in hydrolysis and nucleophilic substitution reactions, unlike the inert Ge–C bonds in tetraalkylgermanes .
  • Functional Groups : Aroyltrimethylgermane’s carbonyl group enables participation in condensation reactions, a feature absent in fully alkyl-substituted germanes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.